molecular formula C7H12N2 B169319 1-Tert-butyl-1H-pyrazole CAS No. 15754-60-6

1-Tert-butyl-1H-pyrazole

Cat. No. B169319
Key on ui cas rn: 15754-60-6
M. Wt: 124.18 g/mol
InChI Key: QUSOBKIKODRYSH-UHFFFAOYSA-N
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Patent
US08633319B2

Procedure details

A mixture of (1,1-dimethylethyl)hydrazine hydrochloride (1.02 g, 8.19 mmol) (Aldrich), 1,1,3,3-tetrakis(methyloxy)propane (1.344 g, 8.19 mmol) (Aldrich) and hydrochloric acid (0.672 ml, 8.19 mmol) in ethanol (10 ml) was heated under reflux. A solution formed. After 16 h the reaction had gone to completion and so was concentrated in vacuo to yield the crude product. This was dissolved in methanol and passed through an aminopropyl cartridge (20 g), eluting with methanol. The combined filtrates were concentrated in vacuo to yield the title compound as a cream gum (210 mg)
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
1.344 g
Type
reactant
Reaction Step One
Quantity
0.672 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
aminopropyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][C:3]([NH:6][NH2:7])([CH3:5])[CH3:4].CO[CH:10](OC)[CH2:11][CH:12](OC)OC.Cl>C(O)C.CO>[CH3:2][C:3]([N:6]1[CH:12]=[CH:11][CH:10]=[N:7]1)([CH3:5])[CH3:4] |f:0.1|

Inputs

Step One
Name
Quantity
1.02 g
Type
reactant
Smiles
Cl.CC(C)(C)NN
Name
Quantity
1.344 g
Type
reactant
Smiles
COC(CC(OC)OC)OC
Name
Quantity
0.672 mL
Type
reactant
Smiles
Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
aminopropyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
A solution formed
CONCENTRATION
Type
CONCENTRATION
Details
so was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield the crude product
WASH
Type
WASH
Details
eluting with methanol
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrates were concentrated in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CC(C)(C)N1N=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 210 mg
YIELD: CALCULATEDPERCENTYIELD 20.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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